molecular formula C7H12O2 B1584480 Methyl 2-hexenoate CAS No. 2396-77-2

Methyl 2-hexenoate

Cat. No.: B1584480
CAS No.: 2396-77-2
M. Wt: 128.17 g/mol
InChI Key: GFUGBRNILVVWIE-UHFFFAOYSA-N
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Description

Methyl 2-hexenoate, also known as methyl hex-2-enoate, is an organic compound with the molecular formula C7H12O2. It is an ester derived from 2-hexenoic acid and methanol. This compound is known for its green, musty, earthy, sweet, and fruity odor, making it a valuable component in flavor and fragrance industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-hexenoate can be synthesized by boiling the corresponding acid (2-hexenoic acid) with methanol in the presence of concentrated sulfuric acid (H2SO4) in chloroform. The water formed during the reaction is eliminated using magnesium sulfate (MgSO4) . Another method involves the reaction of 3-chloropropionic acid methyl ester with anhydrous sodium acetate in acetic acid .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory preparation but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hexenoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it to saturated esters.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used under basic conditions.

Major Products Formed:

    Oxidation: 2-hexenoic acid.

    Reduction: Methyl hexanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-hexenoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-hexenoate involves its interaction with olfactory receptors, leading to the perception of its characteristic odor. In chemical reactions, its reactivity is primarily due to the presence of the ester functional group, which can undergo hydrolysis, oxidation, and reduction reactions. The double bond in the hexenoate moiety also contributes to its reactivity in addition and substitution reactions.

Comparison with Similar Compounds

    Methyl 2-butenoate: Similar ester with a shorter carbon chain.

    Methyl 2-pentenoate: Similar ester with a slightly shorter carbon chain.

    Methyl 3-hexenoate: Isomer with the double bond in a different position.

Uniqueness: Methyl 2-hexenoate is unique due to its specific odor profile and its occurrence in certain fruits and plants. Its chemical structure allows for a variety of reactions, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

methyl (E)-hex-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-4-5-6-7(8)9-2/h5-6H,3-4H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUGBRNILVVWIE-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884724
Record name 2-Hexenoic acid, methyl ester, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless mobile liquid; Fruity aroma
Record name (E,Z)-Methyl 2-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1787/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

168.00 to 170.00 °C. @ 760.00 mm Hg
Record name Methyl 2E-hexenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031500
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, Very slightly soluble in water; soluble in oils, Soluble (in ethanol)
Record name Methyl 2E-hexenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031500
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name (E,Z)-Methyl 2-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1787/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.911-0.916
Record name (E,Z)-Methyl 2-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1787/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

13894-63-8, 2396-77-2
Record name Methyl (E)-2-hexenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13894-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-hexenoate, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013894638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hexenoic acid, methyl ester, (2E)-
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Record name 2-Hexenoic acid, methyl ester, (2E)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (E)-hex-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.225
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Hexenoic acid, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.309
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 2-HEXENOATE, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2DDU82182
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Methyl 2E-hexenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031500
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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